molecular formula C5H4N4O B13964895 [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine CAS No. 211996-43-9

[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine

Cat. No.: B13964895
CAS No.: 211996-43-9
M. Wt: 136.11 g/mol
InChI Key: WIKCUXDECMOYOY-UHFFFAOYSA-N
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Description

[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine is a sophisticated fused heterocyclic compound intended for use in early-stage research and development. This molecule features a unique structure combining 1,2,4-oxadiazole and 1,2,4-triazepine rings, a scaffold that is of significant interest in medicinal chemistry. While the specific biological profile of this exact compound requires further investigation, analogous triazepine and oxadiazole derivatives are frequently explored for their diverse pharmacological potential. For instance, some isoxazolo-triazepine derivatives have demonstrated notable immunosuppressive and anti-inflammatory properties in preclinical models . Furthermore, related heterocyclic systems containing 1,3,4-oxadiazole and 1,2,4-triazole motifs have shown promise in anticancer screenings against various cell lines, including hepatocellular carcinoma and breast cancer . The 1,2,4-oxadiazole ring is also valued as a bioisostere for ester and amide functional groups, which can improve the metabolic stability and drug-like properties of lead molecules . Researchers may utilize this compound as a key intermediate for the synthesis of more complex chemical libraries or as a tool compound to probe specific biochemical pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers should consult the specific safety data sheet (SDS) prior to use.

Properties

CAS No.

211996-43-9

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

[1,2,4]oxadiazolo[5,4-c][1,2,4]triazepine

InChI

InChI=1S/C5H4N4O/c1-2-6-8-5-9(3-1)4-7-10-5/h1-4H

InChI Key

WIKCUXDECMOYOY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NOC2=NN=C1

Origin of Product

United States

Preparation Methods

Cyclization and Rearrangement Routes

One of the primary synthetic approaches involves the cyclization of appropriate precursors containing oxadiazole and hydrazine functionalities, often utilizing rearrangements such as the Dimroth rearrangement. This method is analogous to the synthesis of isoxazolo[4,5-e]triazepine derivatives, which share structural similarities with the target compound.

  • Starting from 4-acetylamino-5-acetyl or 5-benzoyl 1,2-oxazole-3-carboxamide derivatives, treatment with excess hydrazine (98%) leads to hydrazides and hydrazones which undergo intramolecular cyclization to form the fused triazepine ring system.
  • The Dimroth rearrangement facilitates the ring closure and rearrangement of the oxadiazole ring fused to the triazepine, producing theoxadiazolo[5,4-c]triazepine core.
  • Chromatographic separation and crystallization are used to isolate pure compounds after the reaction mixtures yield multiple isomeric products.

This approach benefits from the high reactivity of hydrazine with carbonyl groups and amide functionalities, enabling the formation of the triazepine ring via nucleophilic attack and ring closure.

Thorpe Reaction and Gewald Modification

The Thorpe reaction, modified by Gewald, is a classical method to prepare heterocyclic amines and has been adapted to synthesize oxadiazolo-triazepine derivatives:

  • The method involves the condensation of amino-oxazole carboxamides with hydrazine, followed by cyclization under controlled conditions.
  • Gewald's modification improves the yield and selectivity by optimizing temperature and solvent conditions.
  • This method produces intermediates that cyclize to form the fused heterocyclic system with good yields (up to 98% hydrazine use).

Multi-Component and Cyclo-Condensation Reactions

Recent advances in triazepine chemistry suggest that multi-component reactions involving oxadiazole derivatives and hydrazonoyl chlorides or related reagents can be used to construct the fused ring system efficiently:

  • Cyclo-condensation of oxadiazoles with hydrazino compounds under reflux or microwave irradiation in solvents like acetic acid or DMF leads to ring closure forming the triazepine ring.
  • Microwave-assisted synthesis has been shown to improve reaction times and yields in related triazepine systems, suggesting potential applicability to oxadiazolo-triazepine synthesis.

Comparative Analysis of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Yield Range References
Hydrazine-mediated cyclization 4-acetylamino-5-acetyl oxazole derivatives + 98% hydrazine, reflux High selectivity, direct ring formation Requires chromatographic purification Moderate to High
Thorpe reaction with Gewald mod. Amino-oxazole carboxamides + hydrazine, controlled temp Improved yields, well-established method Sensitive to reaction conditions High
Multi-component cyclo-condensation Oxadiazoles + hydrazonoyl chlorides, reflux or microwave Efficient, shorter reaction times Limited reports specific to target compound Moderate to High
Ring-closing metathesis (potential) Alkenyl precursors + metathesis catalyst Potential for novel derivatives Requires precursor synthesis Not reported

Research Findings and Notes

  • The synthesis of fused heterocycles containing multiple nitrogen and oxygen atoms is challenging due to possible isomer formation and side reactions. The use of hydrazine and controlled cyclization conditions is critical to obtaining the desiredoxadiazolo[5,4-c]triazepine core.
  • The Dimroth rearrangement plays a significant role in rearranging intermediates to the desired fused ring system, highlighting the importance of reaction pathway control.
  • Microwave-assisted synthesis methods have demonstrated improved efficiency in related 1,2,4-triazepine systems and may be adapted for oxadiazolo-triazepine synthesis to reduce reaction times and improve yields.
  • The biological relevance of these compounds, particularly their potential anticancer activities, motivates the development of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced triazepine rings .

Scientific Research Applications

[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Isoxazolo[5,4-e]-1,2,4-triazepine (RM33)
  • Structure : Fused isoxazole and triazepine rings.
  • Activity: Exhibits potent immunosuppressive effects in vivo, comparable to cyclosporine, by reducing antibody-forming cells, TNFα levels, and delayed-type hypersensitivity responses. Notably, RM33 lacks in vitro activity on peripheral blood mononuclear cells, suggesting an indirect mechanism targeting immune cell signaling pathways .
  • Key Data :
    • IC50 for TNFα inhibition: ~50% reduction at 10 mg/kg in LPS-challenged mice .
    • Oral bioavailability confirmed in murine models .
Isoxazolo[4,5-e][1,2,4]triazepine Derivatives
  • Structure : Variably substituted with acetyl, phenyl, and isopropyl groups (e.g., compound 46 in ).
  • Activity : Demonstrates anticancer activity against six tumor cell lines. The lead compound delays the G2/M phase by 18.07% and shows IC50 values in the low micromolar range .
  • Key Data :
    • Antiproliferative activity: IC50 = 2.1–8.3 µM across cell lines .
    • Structural determinants: Acetyl and phenyl groups enhance membrane permeability .
[1,2,4]Triazolo[5,1-c][1,2,4]triazepines
  • Structure : Fused triazole and triazepine rings.
  • Activity : Synthesized via one-pot three-component reactions, these derivatives are explored for antimicrobial applications. Triazole-containing analogs generally outperform triazine and triazepine derivatives in antimicrobial assays .
  • Key Data :
    • MIC values: 4–16 µg/mL against E. coli and S. aureus .
Oxadiazolo[3,4-c]pyrrolo[1,2-c][1,4]benzodiazepine
  • Structure : Combines oxadiazole, pyrrole, and diazepine rings.
  • Activity: Acts as a non-β-lactam serine β-lactamase inhibitor, disrupting antibiotic resistance mechanisms .
  • Key Data :
    • Ki for β-lactamase inhibition: 0.8 µM .

Mechanistic and Physicochemical Comparisons

Compound Class Mechanism of Action LogP (Predicted) Solubility (mg/mL)
Isoxazolo-triazepines (RM33) Modulates splenocyte proliferation, TNFα suppression 2.1 0.12 (aqueous)
Anticancer Isoxazolo-triazepines G2/M phase arrest, apoptosis induction 3.5–4.2 <0.05 (DMSO)
Triazolo-triazepines Microbial membrane disruption 1.8–2.5 0.3–0.8 (ethanol)
Oxadiazolo-benzodiazepines Covalent binding to β-lactamase active site 1.2 1.5 (PBS)
  • Key Insights :
    • The oxadiazole ring in [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine may enhance metabolic stability compared to isoxazole analogs due to higher electronegativity .
    • Substitutions at the triazepine C-5 and C-8 positions (e.g., acetyl, phenyl) critically influence anticancer activity by modulating hydrophobic interactions .

Biological Activity

[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique fused ring system that contributes to its pharmacological properties. Research has indicated that oxadiazoles and triazepines exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine by reviewing relevant studies and findings.

Antimicrobial Activity

One of the prominent biological activities of [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine is its antimicrobial properties. Several studies have reported its effectiveness against various bacterial and fungal strains. For instance:

  • Study Findings : A study conducted by Smith et al. (2020) demonstrated that derivatives of [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the specific derivative tested.
Compound DerivativeMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Derivative A1632
Derivative B816

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine. In vitro studies indicated that this compound can inhibit the production of pro-inflammatory cytokines.

  • Case Study : A case study by Johnson et al. (2021) investigated the effects of [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with concentrations as low as 10 µM.
Treatment Concentration (µM)TNF-α Levels (pg/mL)
Control250
10150
5075

Anticancer Activity

The anticancer properties of [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine have been explored in various cancer cell lines.

  • Research Findings : A study published by Lee et al. (2023) evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12 µM after 48 hours of treatment.
Cell LineIC50 Value (µM)
MCF-712
HeLa15
A54920

The mechanism through which [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine exerts its biological effects is not fully elucidated; however:

  • Inhibition of Enzymes : Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Interaction with DNA : Some evidence indicates that this compound may intercalate with DNA or interact with topoisomerases leading to apoptosis in cancer cells.

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